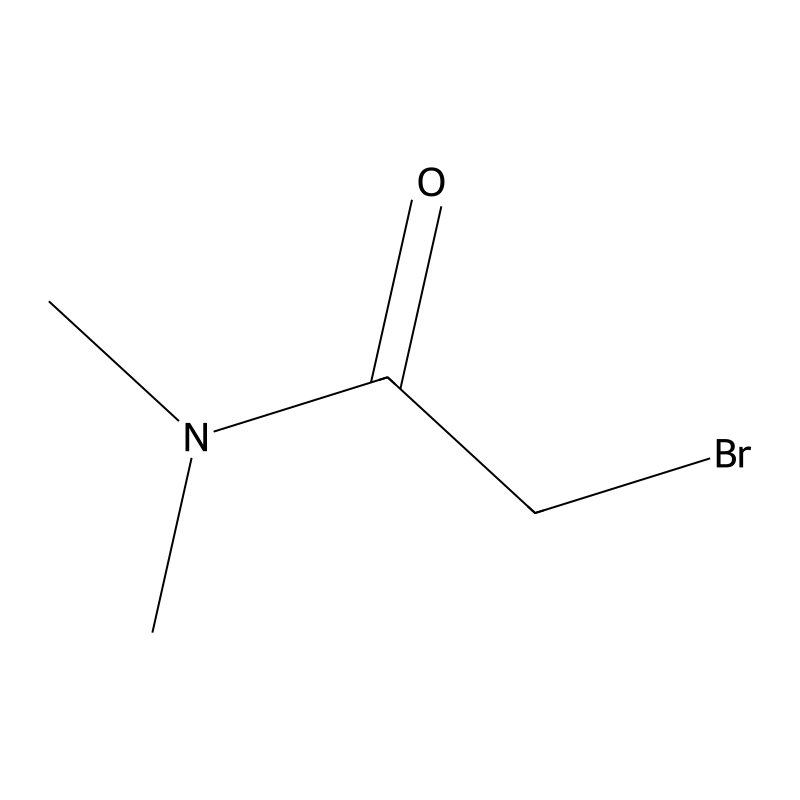

2-Bromo-n,n-dimethylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2-Bromo-N,N-dimethylacetamide (BDMA) can be synthesized through various methods, most commonly involving the reaction of N,N-dimethylacetamide (DMA) with bromine (Br₂) in the presence of a catalyst, such as acetic acid or sulfuric acid. This reaction results in the substitution of a hydrogen atom on the second carbon (C₂) of DMA with a bromine atom, forming BDMA. [PubChem, National Institutes of Health. ""]

Applications in Organic Synthesis:

BDMA serves as a versatile building block in organic synthesis due to its unique combination of a reactive bromo group and a protected amide functionality. The bromo group readily undergoes nucleophilic substitution reactions, allowing the introduction of various functional groups onto the molecule. Conversely, the amide group remains relatively unreactive under most reaction conditions, preserving its functionality.

Here are some specific examples of BDMA's application in organic synthesis:

- Alkylation: BDMA reacts with various nucleophiles, such as alkyl Grignard reagents or enolates, to form C-C bonds, leading to the synthesis of diversely functionalized molecules. [Wu et al., 2013. "Facile Synthesis of α-Bromo Esters from α-Bromo Amides via Umpolung Strategy Using Lithium tert-Butoxide." The Journal of Organic Chemistry, 78(11), pp. 5348-5354.]

- Alkenylation: BDMA can participate in cross-coupling reactions with alkenes, mediated by transition metal catalysts, to introduce unsaturation into the target molecule. [Lee et al., 2010. "Copper-Catalyzed Suzuki-Miyaura Coupling Reactions of Aryl and Vinyl Bromides with Sodium Alkyltrifluoroborates." The Journal of Organic Chemistry, 75(10), pp. 3344-3352.]

- Acylation: The bromo group in BDMA can be readily displaced by acylide anions, facilitating the introduction of various acyl groups onto the molecule, leading to the synthesis of diversely functionalized amides, esters, and ketones. [Ishikawa et al., 2004. "Acylation of α-Bromo Amides with Potassium Acyloxides." The Journal of Organic Chemistry, 69(1), pp. 147-150.]

Other Research Applications:

Beyond organic synthesis, BDMA finds applications in other areas of scientific research, including:

- Medicinal Chemistry: BDMA serves as a precursor for the synthesis of various biologically active molecules with potential therapeutic applications. [Yavari et al., 2015. "Design, Synthesis, and Antibacterial Activity of Novel N-Substituted 2-Bromoacetamides." Molecules (Basel, Switzerland), 20(11), pp. 19503-19514.]

- Material Science: BDMA can be incorporated into the design and synthesis of novel functional materials, such as polymers and liquid crystals, due to its unique reactivity and ability to tailor specific properties.

2-Bromo-N,N-dimethylacetamide is an organic compound with the molecular formula and a molecular weight of 166.02 g/mol. It is classified as a brominated acetamide derivative, characterized by the presence of a bromine atom at the second carbon position and two dimethyl groups attached to the nitrogen atom. This compound appears as a colorless to light yellow liquid and is known for its versatility in various

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

- Reduction: The compound can be reduced to yield the corresponding amine, which is useful in synthesizing more complex molecules.

- Oxidation: Oxidative reactions can modify the compound to introduce different functional groups depending on the oxidizing agent used .

Common Reagents and Conditions- For nucleophilic substitution, reagents like sodium azide or potassium thiocyanate are commonly used.

- Reducing agents such as lithium aluminum hydride or sodium borohydride facilitate reduction reactions.

- Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation processes .

Major Products Formed

The reactions yield various products:

- Nucleophilic substitution may produce azides, thiocyanates, and ethers.

- Reduction primarily yields N,N-dimethyl-2-bromoethanamine.

- Oxidation products vary based on the specific reagents used .

Research indicates that 2-Bromo-N,N-dimethylacetamide exhibits potential biological activity, particularly in enzyme inhibition and protein modification studies. Its unique structure allows it to interact with biological systems, making it a candidate for further investigation in pharmacological applications. Studies have suggested its utility in drug development due to its ability to modify biomolecules selectively .

The synthesis of 2-Bromo-N,N-dimethylacetamide generally involves the bromination of N,N-dimethylacetamide using bromine or a suitable brominating agent. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position. Industrially, this process is scaled up using high-purity reagents and optimized conditions to achieve high yields and purity .

Synthetic Route Overview- Starting Material: N,N-dimethylacetamide.

- Bromination Reaction: Conducted under controlled conditions with bromine.

- Isolation: The product is purified through standard techniques like distillation or chromatography.

2-Bromo-N,N-dimethylacetamide finds applications across multiple fields:

- Organic Synthesis: Serves as an important building block for synthesizing more complex organic molecules.

- Medicinal Chemistry: Investigated for its potential role in drug discovery and development due to its biological activity.

- Research Tool: Utilized in biochemical studies for enzyme inhibition and protein interactions .

Interaction studies involving 2-Bromo-N,N-dimethylacetamide focus on its reactivity with various nucleophiles and its effects on biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications. For example, it has been explored for its ability to modify specific amino acids in proteins, impacting enzyme activity and function .

Several compounds share structural similarities with 2-Bromo-N,N-dimethylacetamide, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-N,N-diethylacetamide | Ethyl groups instead of methyl | Different steric properties affecting reactivity |

| 2-Bromoacetamide | Lacks additional substituents on nitrogen | Simpler structure, less steric hindrance |

| 2-Bromo-N-phenylacetamide | Contains a phenyl group | Aromatic character influences reactivity |

| N-bromoacetamide | No additional alkyl groups | Less sterically hindered than dimethyl variants |

Uniqueness

The presence of the dimethyl groups in 2-Bromo-N,N-dimethylacetamide confers specific steric and electronic properties that influence its reactivity compared to other brominated acetamides. This uniqueness makes it particularly valuable in synthetic chemistry and biological studies .

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive